molecular formula C11H12ClNO B1623411 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one CAS No. 36152-29-1

1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one

Cat. No. B1623411
CAS RN: 36152-29-1
M. Wt: 209.67 g/mol
InChI Key: CHZGFKQNNNCJPR-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one, also known as CMPC, is a novel heterocyclic compound with potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. Its unique structure and properties have made it a popular research subject in the scientific community.

Scientific Research Applications

Drug Discovery

Pyrrolidin-2-one is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Antimicrobial Activity

Pyrrolidin-2-one derivatives have shown antimicrobial activity . They could be used in the development of new antimicrobial drugs.

Anticancer Activity

Some pyrrolidin-2-one derivatives have demonstrated anticancer activity . They could potentially be used in cancer treatment.

Anti-inflammatory Activity

Pyrrolidin-2-one derivatives have anti-inflammatory properties . They could be used in the development of anti-inflammatory drugs.

Antidepressant Activity

Some pyrrolidin-2-one derivatives have shown antidepressant activity . They could potentially be used in the treatment of depression.

Antiviral Activity

Pyrrolidin-2-one derivatives have demonstrated antiviral activity . They could be used in the development of antiviral drugs.

Synthesis of Alkaloids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .

Synthesis of Unusual β-Amino Acids

Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .

properties

IUPAC Name

1-[4-(chloromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZGFKQNNNCJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389909
Record name 1-[4-(chloromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one

CAS RN

36152-29-1
Record name 1-[4-(chloromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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